4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole class of compounds. Indazoles are recognized for their diverse biological activities and significance in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by a chloro group, a methyl group, and a nitro group attached to the indazole ring structure, which contributes to its unique chemical properties and biological activities. The compound has the CAS number 1192263-90-3 and is known for its role in various biochemical reactions, particularly involving enzyme interactions and cellular signaling pathways .
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is classified as an indazole derivative. Indazoles are a subclass of heterocyclic compounds that contain a five-membered ring composed of two nitrogen atoms and three carbon atoms. This specific compound's classification is further defined by the presence of functional groups that influence its reactivity and biological activity.
The synthesis of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine typically involves multi-step reactions starting from simpler organic compounds. One common synthetic route includes:
This two-step sequence often utilizes reagents such as nitric acid for nitration and hydrazine for amination .
The molecular formula of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is C₈H₇ClN₄O₂. Its structure features:
This arrangement contributes to its distinct chemical properties and biological functions.
The melting point of this compound ranges from 186°C to 189°C, indicating its stability under moderate thermal conditions . The molecular weight is approximately 216.62 g/mol.
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine participates in various chemical reactions:
Common reagents used include hydrogen gas with palladium catalysts for reduction and various amines for substitution .
The mechanism of action of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine involves several biochemical interactions:
Studies indicate that variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) significantly affect its bioavailability and therapeutic efficacy.
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine exhibits the following physical properties:
Property | Value |
---|---|
Melting Point | 186–189 °C |
Molecular Weight | ~216.62 g/mol |
Appearance | Solid (typically white) |
Chemically, this compound is classified as an aromatic heterocycle due to its stable ring structure containing nitrogen atoms. Its reactivity is influenced by the presence of functional groups such as chlorine and nitro groups, which can participate in electrophilic or nucleophilic reactions under appropriate conditions .
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine has several important applications in scientific research:
Indazole represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, characterized by a bicyclic structure fusing a benzene ring with a pyrazole ring. This framework exists predominantly as the thermodynamically stable 1H-tautomer (>95% abundance) rather than the 2H-tautomer due to lower energy requirements [1] [8]. The indazole nucleus serves as a bioisostere for indole scaffolds but exhibits enhanced metabolic stability and distinct electronic properties due to its two consecutive nitrogen atoms. This structural feature enables diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, hydrophobic contacts, and metal coordination [8].
The pharmaceutical significance of indazole derivatives is demonstrated by several FDA-approved anticancer agents. Niraparib (a PARP inhibitor) is used against recurrent epithelial ovarian, fallopian tube, primary peritoneal, breast, and prostate cancers. Pazopanib and axitinib (tyrosine kinase inhibitors) target renal cell carcinoma by inhibiting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) [1] . Beyond oncology, indazole derivatives exhibit broad therapeutic potential, including anti-inflammatory applications (e.g., bendazac and benzydamine) and antibacterial activity through DNA gyrase B (GyrB) inhibition [1] [4]. The scaffold's versatility is further evidenced by its presence in compounds under clinical investigation, such as merestinib (a c-MET inhibitor in Phase II trials for biliary tract cancer) .
Table 1: Key Identifiers for 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Identifiers |
---|---|---|---|---|
4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | 1192263-90-3 | C₈H₇ClN₄O₂ | 226.62 | MDL: MFCD13193092; SMILES: CN1N=C(N)C2=C(Cl)C=CC(=C12)N+=O |
4-Chloro-7-nitro-1H-indazol-3-amine | 1192263-96-9 | C₇H₅ClN₄O₂ | 212.59 | MDL: MFCD13193093; SMILES: NC1=NNC2=C1C(Cl)=CC=C2N+=O |
1-Methyl-1H-indazol-3-amine | 60301-20-4 | C₈H₉N₃ | 147.18 | MDL: MFCD09054755; Boiling Point: 321.6±15.0°C (Predicted) |
4-Chloro-1H-indazol-7-amine | - | C₇H₆ClN₃ | 167.60 | CID: 15896580 |
N-(4-chloro-1-methyl-7-nitro-1H-indazol-3-yl)-N-(methylsulfonyl)methanesulfonamide | 2413396-82-2 | C₁₀H₁₁ClN₄O₆S₂ | 382.80 | - |
The biological activity of indazole derivatives is exquisitely sensitive to substitution patterns, where strategic functionalization modulates electronic properties, lipophilicity, target binding affinity, and pharmacokinetic parameters. Position-specific substitutions on the indazole nucleus create distinct pharmacophores for different therapeutic targets:
Table 2: Functional Group Contributions in Indazole-Based Bioactive Compounds
Position | Functional Group | Key Contributions to Bioactivity | Example Applications |
---|---|---|---|
C3 | -NH₂ | Forms critical H-bonds with kinase hinge regions; Serves as H-bond donor/acceptor | Pazopanib (VEGFR inhibition); ASK1 inhibitors (IC₅₀ = 29.9 nM) |
N1 | -CH₃ | Enhances metabolic stability; Improves BBB permeability; Modulates electron density | BChE inhibitors for Alzheimer's therapy |
C4 | -Cl | Provides hydrophobic interactions; Influences electron distribution; Enhances antiproliferative effects | Anticancer agents; Microtubule-targeting agents |
C7 | -NO₂ | Strong electron-withdrawing effect; Engages arginine residues; Facilitates synthetic elaboration | GyrB inhibitors; Antibacterials |
Structure-activity relationship (SAR) studies reveal that multisubstituted indazoles exhibit superior biological profiles due to synergistic effects between functional groups. For example, combining the C3-amino group with C4-chloro and C7-nitro substitutions (as in 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine) creates a unique pharmacophore capable of simultaneous hydrophobic interactions, hydrogen bonding, and electronic modulation [1] [3] [4]. This specific substitution pattern has shown promise in kinase inhibition and antibacterial development, demonstrating enhanced target binding compared to monosubstituted analogs. The methyl group at N1 further optimizes physicochemical properties by balancing lipophilicity (logD) and solubility, crucial for cellular penetration in Gram-positive bacteria as evidenced in GyrB inhibitor development [4]. These strategic functionalizations transform the indazole core into a target-specific pharmacophore with tailored bioactivity profiles.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1